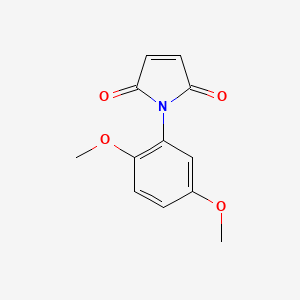

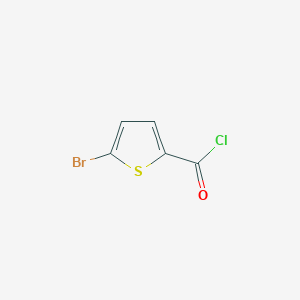

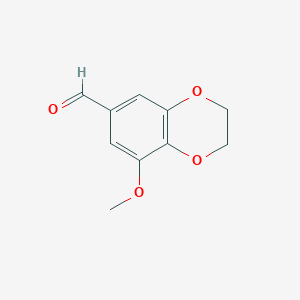

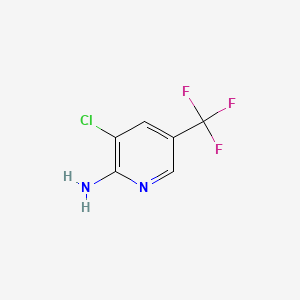

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . It also contains diphenhydramine hydrochloride or diphenhydramine citrate , which are commonly used in over-the-counter sleep aids .

Synthesis Analysis

A preparation method of a similar compound, hydrochloric acid midodrine intermediate 1-(2,5-dimethoxy phenyl)-2-aminoethanol, has been described. It involves the condensation of 2,5-dimethoxy benzaldehyde with nitromethane under the effect of alkali to obtain 1-(2,5-dimethoxy phenyl)-2-nitroethanol, which is then reduced with a boron reductant .Molecular Structure Analysis

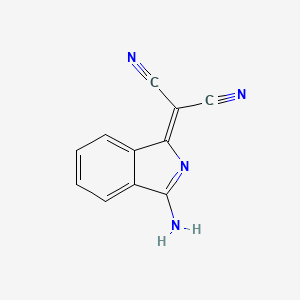

The molecular structure of a similar compound, 2-(2,5-Dimethoxyphenyl)pyrrole-3-carbonitrile, has been analyzed. A crystal structure analysis gives an enormous unit cell .Chemical Reactions Analysis

The Cadogan reaction of 2-aryl-3-nitropyridines leads to δ-carbolines. The title compound is a side product in this reaction, generated via a ring opening of a nitrene and cyclization .Physical And Chemical Properties Analysis

The physical and chemical properties of a similar compound, 1-(2,5-dimethoxyphenyl)ethan-1-amine hydrochloride, have been described .Applications De Recherche Scientifique

Molecular Mechanism Studies

The compound is used in studies to understand the molecular mechanisms of its bioactivities. Insights gained from these studies could inform the design of more effective drugs with targeted actions.

These applications are derived from the compound’s unique chemical structure and its interactions at the biomolecular level. Ongoing research continues to uncover new potential uses and mechanisms of action for 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione in various fields of scientific inquiry .

Mécanisme D'action

and a molecular weight of approximately 180.2 g/mol .

Target of Action:

For instance, 4-Bromo-2,5-dimethoxyphenethylamine (2C-B) , which shares structural similarities, acts as a partial agonist at both the 5-hydroxytryptamine receptor 2A (5-HT2A) and 5-hydroxytryptamine receptor 2C (5-HT2C) in humans . These receptors are part of the serotonin receptor family and play essential roles in neurotransmission and various physiological processes.

Pharmacokinetics:

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-(2,5-dimethoxyphenyl)pyrrole-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-8-3-4-10(17-2)9(7-8)13-11(14)5-6-12(13)15/h3-7H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKTMIANXGGJMNY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)N2C(=O)C=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90346904 |

Source

|

| Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

CAS RN |

40783-24-2 |

Source

|

| Record name | 1-(2,5-Dimethoxyphenyl)-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90346904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1268414.png)

![2,3-Dihydrobenzo[g]quinolin-4(1H)-one](/img/structure/B1268431.png)